molecular formula C17H20N2O3S B2438577 ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-27-0

ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2438577
CAS No.: 476628-27-0
M. Wt: 332.42
InChI Key: IQLLVBHAZRHUHM-ZCXUNETKSA-N
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Description

Ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(3,4-dimethylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-6-22-16(21)14-12(4)19(5)17(23-14)18-15(20)13-8-7-10(2)11(3)9-13/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLLVBHAZRHUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C=C2)C)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the condensation reaction between appropriate thiazole derivatives and benzoyl compounds. The molecular structure can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

1. Antioxidant Properties

Several studies have indicated that compounds containing thiazole moieties exhibit significant antioxidant activity. For instance, the antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. These tests demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

Research has shown that thiazole derivatives possess antimicrobial properties. This compound was tested against various bacterial strains using the disk diffusion method. The results indicated notable inhibitory effects against Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays revealed that it exhibited significant AChE inhibitory activity with an IC50 value of approximately 6.5 µM. This suggests that it may have therapeutic potential in treating cognitive disorders.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques in the brain.

Case Study 2: Antidiabetic Potential

Another study explored the antidiabetic potential of this compound by assessing its effects on insulin signaling pathways in diabetic rats. The results indicated that treatment led to improved glucose tolerance and enhanced insulin sensitivity.

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